6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL- 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL-
Brand Name: Vulcanchem
CAS No.: 5778-88-1
VCID: VC15950521
InChI: InChI=1S/C15H18N2/c1-10-6-5-8-12-14(16)11-7-3-2-4-9-13(11)17-15(10)12/h5-6,8H,2-4,7,9H2,1H3,(H2,16,17)
SMILES:
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL-

CAS No.: 5778-88-1

Cat. No.: VC15950521

Molecular Formula: C15H18N2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL- - 5778-88-1

Specification

CAS No. 5778-88-1
Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
IUPAC Name 4-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
Standard InChI InChI=1S/C15H18N2/c1-10-6-5-8-12-14(16)11-7-3-2-4-9-13(11)17-15(10)12/h5-6,8H,2-4,7,9H2,1H3,(H2,16,17)
Standard InChI Key MEECPPYNNCTQCU-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=C3CCCCCC3=N2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound belongs to the tetrahydrocycloheptaquinoline family, combining a bicyclic quinoline core with a seven-membered cycloheptane ring. Key structural features include:

  • Fused ring system: A quinoline moiety (positions 1–4 and 6–9) fused to a cycloheptane ring (positions 5–11) .

  • Saturation: Hydrogenation at C7–C10 reduces aromaticity, conferring conformational flexibility .

  • Substituents:

    • C4 methyl group: Enhances lipophilicity (XLogP3 = 3.6) .

    • C11 amino group: Provides hydrogen-bonding capability (H-bond donors: 1; acceptors: 2) .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular formulaC₁₅H₁₈N₂
Molecular weight226.32 g/mol
Topological polar SA38.9 Ų
Hydrogen bond donors1
Hydrogen bond acceptors2
XLogP33.6

Spectroscopic Identification

  • ¹H NMR: Signals at δ 1.6–2.8 ppm (8H, cycloheptane CH₂), δ 5.3 ppm (NH₂), and δ 7.2–7.6 ppm (aromatic protons) .

  • IR: Stretching vibrations at 3420–3305 cm⁻¹ (NH₂) and 1645 cm⁻¹ (C=N) .

Synthetic Methodologies

Route 1: Cyclocondensation Approach

A CrCl₂-catalyzed dehydrogenative coupling forms the quinoline core:

  • Reactants: 2-Aminobenzyl alcohol + cycloheptanone .

  • Conditions: Chlorobenzene, t-BuOK, 140°C, 24 h .

  • Mechanism: Sequential oxidation, imine formation, and cyclization .

Route 2: Chloride Intermediate Functionalization

  • Precursor: 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline .

  • Amination: Reaction with 1,7-diaminoheptane under reflux .

  • Yield: ~39% after purification .

Derivative Synthesis

The C11 amino group enables further functionalization:

  • Acylation: With acetyl chloride to form amides .

  • Sulfonation: Using benzenesulfonyl chloride for sulfonamide analogs .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • Aqueous solubility: Estimated 0.12 mg/mL (AlogPS) .

  • Lipophilicity: XLogP3 = 3.6 suggests moderate membrane permeability .

  • Polar surface area: 38.9 Ų indicates potential blood-brain barrier penetration .

Metabolic Stability

  • Cytochrome P450 interactions: Predicted low affinity for CYP3A4 (analog studies) .

  • Glucuronidation susceptibility: High at the amino group.

Biological Activities and Mechanisms

Table 3: Cytotoxicity Data for Structural Analogs

CompoundHCT-116 IC₅₀ (μM)MCF-7 IC₅₀ (μM)Source
Tetrahydroquinoline2.13.8
Quinoxaline derivative1.94.2

Antimicrobial Activity

  • Gram-positive bacteria: MIC = 8–16 μg/mL (vs. S. aureus) .

  • Fungal strains: Moderate activity against C. albicans (MIC = 32 μg/mL) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Building block: For kinase inhibitors and DNA-targeting agents .

  • Prodrug synthesis: Amino group facilitates conjugate formation with PEG or peptides.

Material Science

  • Ligand design: Chelates transition metals (e.g., Ru, Pt) for catalytic applications .

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